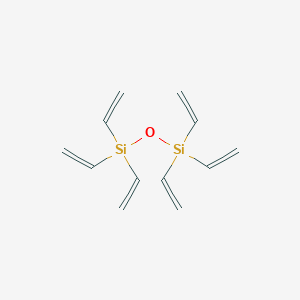

Hexavinyldisiloxane

説明

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry, a field that studies compounds containing carbon-silicon bonds, has rapidly evolved, leading to the development of novel materials with tailored properties. In this context, hexavinyldisiloxane stands out due to its high degree of vinyl functionality. This characteristic allows it to participate in a variety of chemical reactions, most notably hydrosilylation, which is fundamental to the creation of silicone polymers and networks. The presence of the Si-O-Si linkage in its backbone imparts flexibility and thermal stability, traits that are highly desirable in advanced materials. Research in organosilicon chemistry increasingly focuses on developing synthetic methods that are efficient and utilize non-toxic catalysts, which is relevant for the industrial-scale production of compounds like this compound.

Significance of this compound as a Versatile Monomeric Building Block

The six vinyl groups of this compound are its most significant feature, rendering it an exceptionally versatile monomer. These reactive sites allow for the formation of highly cross-linked polymeric structures. This high functionality is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. hengdasilane.com As a monomer, it serves as a cornerstone in the synthesis of complex siloxane polymers. Its ability to form three-dimensional networks makes it an invaluable crosslinking agent in the formulation of coatings, adhesives, and elastomers. hengdasilane.commyskinrecipes.com

Overview of Key Research Domains Involving this compound

The unique properties of this compound have led to its application in several key research domains:

Polymer Chemistry: It is a fundamental component in the synthesis of silicone-based polymers and resins. myskinrecipes.com These polymers find use in diverse applications, from protective coatings to biomedical devices.

Materials Science: this compound is employed in the fabrication of advanced materials. For instance, it is used as a precursor in chemical vapor deposition (CVD) processes to create thin films with specific functionalities. ucsb.eduresearchgate.net Research has shown its utility in producing flexible and durable coatings and in creating multilayer barrier films against water vapor permeation. ucsb.edu

Biomedical Applications: Its biocompatibility makes it a suitable component for materials used in medical devices and implants. Furthermore, its unique chemical properties are being explored for the development of innovative drug delivery systems.

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | tris(ethenyl)-tris(ethenyl)silyloxysilane |

| Molecular Formula | C12H18OSi2 |

| Molecular Weight | 250.53 g/mol |

Table supporting text: The table above outlines the fundamental physical and chemical properties of this compound.

Synthesis of this compound

A notable method for synthesizing this compound involves the vinylation of hexaethoxydisiloxane. This reaction is carried out using vinyl chloride and magnesium, with copper(II) salts acting as a catalyst. This process can achieve yields of up to 85%. researchgate.net Another synthetic route involves the base-catalyzed reaction of trivinylsilane with sodium hydroxide, which can produce high yields but requires elevated temperatures.

Chemical Reactions of this compound

The reactivity of this compound is primarily dictated by its vinyl groups, which can undergo several types of reactions:

Hydrosilylation: This is a key reaction where silicon-hydrogen bonds are added across the vinyl double bonds, typically catalyzed by platinum-based catalysts. This reaction is fundamental to the curing of silicone elastomers and resins.

Oxidation: The vinyl groups can be oxidized to form other functional groups, leading to the formation of different siloxane derivatives.

Substitution: The vinyl groups can be replaced by other functional groups through various substitution reactions.

Applications in Polymer Synthesis

This compound is a crucial monomer and crosslinking agent in polymer chemistry.

Monomer for Silicone Polymers

As a monomer, this compound is used to produce siloxane polymers with trivinylsilyl end groups. These polymers are components of cold-setting compositions, such as those used in dental materials, and in the formulation of various coatings. researchgate.net

Crosslinking Agent

The high density of vinyl groups allows this compound to act as an efficient crosslinking agent. myskinrecipes.com This property is utilized to improve the mechanical properties and thermal stability of polymers by creating a dense network of chemical bonds. hengdasilane.comgoogle.com

Role in Advanced Materials

This compound plays a significant role in the development of advanced materials with tailored properties.

Precursor for Chemical Vapor Deposition (CVD)

In materials science, this compound is used as a single precursor in both initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. ucsb.eduresearchgate.net This allows for the deposition of both organic and inorganic layers from a single source, simplifying the fabrication of multilayered structures. ucsb.edu

Fabrication of Barrier Films and Coatings

Research has demonstrated that this compound can be used to create effective barrier coatings. ucsb.edu By alternating layers of organic-rich and inorganic-rich films deposited from this compound, a significant improvement in barrier properties against water vapor can be achieved. ucsb.eduresearchgate.net This is particularly useful for encapsulating sensitive electronic devices and for food packaging. researchgate.net The resulting coatings are often flexible and resistant to environmental degradation.

特性

IUPAC Name |

tris(ethenyl)-tris(ethenyl)silyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJPWUZGPMLVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430806 | |

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-60-4 | |

| Record name | 1,1,1,3,3,3-Hexaethenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75144-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEXAVINYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexavinyldisiloxane

Vinylation Approaches to Hexavinyldisiloxane Synthesis

Vinylation reactions represent a common and well-documented pathway for the synthesis of this compound. These methods involve the introduction of vinyl groups onto a disiloxane backbone.

Grignard-Type Reactions for Disiloxane Vinylation

A prominent method for synthesizing this compound involves a Grignard-type reaction. This process typically utilizes hexaethoxydisiloxane as a precursor, which reacts with vinyl chloride in the presence of magnesium. researchgate.net The Grignard reagent, vinylmagnesium chloride, is formed in situ and subsequently reacts with the disiloxane. researchgate.net

However, the direct reaction of hexaethoxydisiloxane with vinylmagnesium chloride often leads to the formation of tetravinylsilane as the sole product. researchgate.net To achieve the desired this compound, the presence of a catalyst is crucial.

Catalytic Vinylation Systems (e.g., Copper(II) Salts)

To facilitate the formation of this compound and avoid the exclusive production of tetravinylsilane, copper(II) salts are employed as alkylation catalysts. researchgate.net These catalysts promote the vinylation of the siloxane backbone, leading to the desired product. Under optimized conditions, this catalytic system can achieve yields of up to 85%. researchgate.net The use of copper(II) salts has been demonstrated to reliably produce this compound with manageable reaction times.

Table 1: Grignard-Type Synthesis of this compound

| Starting Materials | Catalyst | Yield |

| Hexaethoxydisiloxane, Vinyl Chloride, Magnesium | Copper(II) Salts | Up to 85% |

Alternative and Optimized Synthetic Routes for this compound

Beyond the Grignard-based approaches, alternative synthetic strategies have been developed to produce this compound, often with higher yields.

Base-Catalyzed Synthetic Pathways (e.g., Sodium Hydroxide Mediated)

An effective alternative involves the reaction of trivinylsilane with sodium hydroxide at elevated temperatures. This base-catalyzed condensation and vinylation process can produce this compound with yields reported as high as 98%. While this method offers a significantly higher yield, the requirement for elevated temperatures may present challenges in terms of scalability and safety. Strong bases like sodium hydroxide are known to be effective in cleaving ether bonds, which is relevant to the condensation mechanism. osti.gov

Table 2: Base-Catalyzed Synthesis of this compound

| Starting Materials | Catalyst/Reagent | Conditions | Yield |

| Trivinylsilane | Sodium Hydroxide | Elevated Temperature | Up to 98% |

Multi-Step Synthesis Strategies from Related Vinylsilanes

This compound synthesis can also be approached through multi-step strategies starting from various vinylsilane precursors. researchgate.net One general route involves the preparation of a trivinylsilane derivative, (CH₂=CH)₃SiX, where X can be a variety of functional groups such as Cl, OCH₃, or OC₂H₅. researchgate.net This intermediate is then subsequently transformed into this compound. researchgate.net However, attempts to prepare the necessary trivinylchlorosilane or trivinylalkoxysilane intermediates through partial vinylation of the corresponding silicon tetrahalides or tetraalkoxysilanes have been challenging, as the reaction tends to proceed to the fully substituted tetravinylsilane. researchgate.net

Methodological Validation of this compound Product Purity and Structure

Ensuring the purity and correct molecular structure of the synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed molecular structure determination with minimal sample preparation. alwsci.com Specifically, ²⁹Si NMR is prioritized for analyzing the silicon-centered bonding environments. ¹H and ¹³C NMR provide information about the vinyl groups. measurlabs.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups, such as the C=C stretching of the vinyl groups, which appears around 1600 cm⁻¹.

Purity Analysis:

Gas Chromatography (GC): GC is highly effective for analyzing volatile compounds and detecting any residual starting materials or volatile impurities. alwsci.com

High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold standard for its precision in quantifying product purity. alwsci.com When coupled with mass spectrometry (MS), it allows for the accurate determination of purity and the identification of any non-volatile impurities. chromatographyonline.com

The validation process involves comparing the analytical data of the synthesized product with that of a known reference standard to confirm its identity, purity, and structure. chromatographyonline.com

Chromatographic Techniques for Quantitative Purity Assessment (e.g., HPLC-MS, GC)

Ensuring the purity of synthesized this compound is crucial for its subsequent applications. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection of the target compound and any potential impurities.

Gas Chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer (GC-MS), it not only quantifies the purity but also provides structural information about the separated components, aiding in the identification of byproducts or residual starting materials. cleancontrolling.comebsco.com The use of GC has been noted in quality control for compositions containing this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful analytical tool for purity assessment. While particularly suited for less volatile or thermally labile compounds, its application to organosilicon compounds is well-established. mdpi.comresearchgate.net In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The separated components are then detected and quantified, often by a mass spectrometer, which provides molecular weight and fragmentation data for enhanced specificity and sensitivity. nih.govorganomation.com For organosilicon compounds, including siloxanes, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be employed for trace-level determination of silicon-based impurities. quality-assistance.com

The choice between GC and HPLC for the quantitative analysis of this compound often depends on the specific impurities expected and the desired level of sensitivity.

Spectroscopic Confirmation of Molecular Architecture (e.g., NMR Spectroscopy)

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound, ensuring that the desired arrangement of atoms has been successfully synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for elucidating the molecular architecture of organic and organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. googleapis.com

¹H NMR provides information on the hydrogen atoms in the vinyl groups, revealing their characteristic chemical shifts and coupling patterns.

¹³C NMR complements the proton data by identifying the carbon atoms in both the vinyl groups and the siloxane backbone. mdpi.comyoutube.com

²⁹Si NMR is especially powerful for characterizing organosilicon compounds. It directly probes the silicon atoms, and the chemical shift provides clear evidence of the disiloxane (Si-O-Si) linkage. The ²⁹Si NMR chemical shift for this compound has been reported to be approximately -22.0 ppm. huji.ac.ilunige.ch

The collective data from these NMR experiments provide a comprehensive and conclusive fingerprint of the this compound molecule, confirming its identity and structural integrity.

Table 2: Key Analytical Techniques for this compound

| Analytical Technique | Purpose | Key Information Provided |

| Gas Chromatography (GC) | Quantitative Purity Assessment | Separation of volatile components, Quantification of purity |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Quantitative Purity Assessment | Separation of components, Molecular weight and fragmentation data |

| ¹H NMR Spectroscopy | Spectroscopic Confirmation | Information on vinyl protons |

| ¹³C NMR Spectroscopy | Spectroscopic Confirmation | Information on carbon framework |

| ²⁹Si NMR Spectroscopy | Spectroscopic Confirmation | Direct evidence of Si-O-Si linkage, Silicon environment |

Chemical Reactivity and Reaction Mechanisms of Hexavinyldisiloxane

Reactivity Profiling of Vinyl Groups within the Disiloxane Scaffold

The vinyl groups (C=C) attached to the silicon atoms in hexavinyldisiloxane are the primary centers of its chemical reactivity. These groups can readily participate in several types of reactions, including polymerization, which is a key application in the formation of silicone polymers. aip.org The reactivity of these vinyl groups allows for the creation of crosslinked organic networks, forming materials with tailored properties. aip.org The inherent reactivity of the vinyl moieties is harnessed in processes like initiated chemical vapor deposition (iCVD), where the loss of vinyl peaks in spectroscopic analysis indicates successful polymerization. aip.org This reactivity is fundamental to its role as a monomer in the synthesis of polysiloxanes used in various applications, from coatings to dental materials. researchgate.net

The reactivity of the vinyl groups is also influenced by the nature of the disiloxane scaffold. The Si-O-Si linkage provides a degree of flexibility to the molecule. The vinyl groups can undergo addition reactions, such as hydrosilylation, and substitution reactions where they are replaced by other functional groups using reagents like halogens or organometallic compounds.

Oxidative Transformations of this compound

This compound can undergo oxidative transformations, which can lead to the formation of different silicon-containing structures. These reactions are crucial in understanding the stability and degradation pathways of materials derived from this compound.

Oxidation of organosilicon compounds, including those with vinyl groups, can lead to the formation of silicon dioxide. wikipedia.org More controlled oxidation, however, can yield silanols (compounds containing Si-OH groups) and larger siloxane structures. wikipedia.org The initial step in the oxidation of a silicon-carbon bond can lead to the formation of a silanol. These silanols are often reactive intermediates and can condense with each other to form new siloxane bonds (Si-O-Si), extending the siloxane network. wikipedia.orggelest.com This process is analogous to the hydrolysis of chlorosilanes, which proceeds through silanol intermediates to form siloxanes. wikipedia.org The formation of silanols and their subsequent condensation is a fundamental aspect of silicone chemistry, allowing for the creation of complex polymeric structures. gelest.comresearchgate.net

Various oxidizing agents can be employed to effect the transformation of this compound. Common oxidizing agents include hydrogen peroxide and peracids. The choice of oxidizing agent and reaction conditions can influence the selectivity of the oxidation process, determining whether the reaction leads to partial oxidation at the vinyl groups or more extensive degradation of the molecule. nih.gov The efficacy of an oxidizing agent is dependent on its ability to interact with the vinyl groups or the silicon-carbon bonds. nih.gov The study of different oxidizing agents, such as chlorine-releasing agents and peracetic acid, has shown that their performance can be concentration-dependent and affected by the reaction medium. nih.gov While specific studies detailing the efficacy and selectivity of a wide range of oxidizing agents on this compound are not extensively available in the provided results, the general principles of oxidation chemistry suggest that controlling the reaction parameters is key to achieving desired products. mdpi.comlucp.netscielo.org.mx

Pathways to Silanol and Siloxane Formation

Hydrosilylation Reactions of this compound

Hydrosilylation is a cornerstone reaction for this compound, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl groups. wikipedia.org This reaction is a highly efficient, atom-economical method for forming carbon-silicon bonds and is widely used in the silicone industry for curing and modification. researchgate.netheraeus-precious-metals.comresearchgate.net

Hydrosilylation reactions are typically catalyzed by transition metal complexes, with platinum-based catalysts being the most effective and widely used. researchgate.netmdpi.com Among these, Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane, is highly active and promotes rapid curing at low temperatures. researchgate.netheraeus-precious-metals.comwikipedia.orgmatthey.com Other platinum catalysts, such as Speier's catalyst (H₂PtCl₆), are also used, though Pt(0) complexes like Karstedt's are often more active. researchgate.netresearchgate.net The choice of catalyst can influence the reaction rate and selectivity. researchgate.net While platinum catalysts are highly efficient, research is ongoing into more sustainable and cost-effective alternatives based on earth-abundant metals like iron, cobalt, and nickel. mdpi.comnih.gov

Table 1: Common Catalytic Systems for Hydrosilylation of this compound

| Catalyst | Catalyst Type | Key Features |

|---|---|---|

| Karstedt's Catalyst | Platinum(0) Complex | High activity, promotes quick curing at low temperatures. heraeus-precious-metals.comwikipedia.orgmatthey.com |

| Speier's Catalyst | Platinum(II) Complex (H₂PtCl₆) | One of the earliest and well-known hydrosilylation catalysts. researchgate.netmdpi.com |

| Other Noble Metal Catalysts | Rhodium, Iridium, Ruthenium Complexes | Also effective but less common than platinum for industrial applications. nih.gov |

| Earth-Abundant Metal Catalysts | Iron, Cobalt, Nickel Complexes | Emerging as more sustainable and economical alternatives to noble metals. mdpi.comnih.gov |

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgresearchgate.netmdpi.com This mechanism involves several key steps:

Oxidative Addition: The hydrosilane (containing the Si-H bond) adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex. mdpi.comlibretexts.org

Olefin Coordination: The vinyl group of this compound coordinates to the platinum center. mdpi.com

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydrogen bond. This step is often considered the rate-limiting step of the reaction. researchgate.netmdpi.com

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to form the C-Si bond of the product and regenerate the platinum(0) catalyst, which can then enter another catalytic cycle. mdpi.comlibretexts.org

Recent detailed mechanistic studies, including kinetic and labeling experiments, have provided a deeper understanding of the Chalk-Harrod mechanism, particularly for Karstedt's catalyst. researchgate.net These studies confirm that the coordination strength of the olefin has a significant effect on the reaction kinetics. researchgate.net Variations of the Chalk-Harrod mechanism also exist, and side reactions such as isomerization of the alkene can occur. wikipedia.orgmdpi.com

Catalytic Systems in Hydrosilylation (e.g., Platinum-Based Catalysts, Karstedt's Catalyst)

Substitution Reactions Involving Vinyl Groups on this compound

The vinyl groups attached to the silicon atoms in this compound are reactive sites that can undergo substitution reactions, allowing for the modification of the molecule's properties. These reactions involve the replacement of one or more vinyl groups with other functional moieties.

The vinyl groups of this compound can be replaced by various other functional groups through substitution reactions. This functionalization is a key method for tailoring the properties of the resulting organosilicon compounds for specific applications. For instance, the substitution of vinyl groups can alter the reactivity, polarity, and cross-linking capabilities of the molecule.

One common approach involves the reaction with reagents that can displace the vinyl group and form a new bond with the silicon atom. The specific product of such a reaction depends on the nature of the substituting reagent and the reaction conditions employed. These transformations are fundamental in organosilicon chemistry for creating novel materials.

Organometallic reagents and halogens are frequently used to achieve the substitution of vinyl groups on this compound.

Organometallic Approaches: Organometallic compounds, such as Grignard reagents (organomagnesium halides) and organolithium reagents, are powerful nucleophiles that can attack the silicon atom, leading to the displacement of a vinyl group. libretexts.org The reaction of hexaethoxydisiloxane with vinyl chloride and magnesium in the presence of copper(II) salts as a catalyst is a known method for synthesizing this compound itself, showcasing the utility of organometallic pathways in forming Si-vinyl bonds. researchgate.net A similar principle applies when other organometallic reagents are used to displace the vinyl groups on this compound, resulting in a new organosilicon compound. The general scheme for such a reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic silicon center. libretexts.org

Halogenation Approaches: Halogens, such as chlorine (Cl₂) and bromine (Br₂), can react with the vinyl groups of this compound. jk-sci.comlibretexts.org This can lead to addition reactions across the double bond or, under specific conditions, substitution at the silicon atom. libretexts.orgstudymind.co.uk For instance, the reaction with a halogen in the presence of a suitable catalyst can facilitate the cleavage of the Si-vinyl bond and the formation of a Si-halogen bond. jk-sci.com The reactivity of halogens generally decreases down the group (F > Cl > Br > I). libretexts.org The choice of halogen and reaction conditions determines the final product. masterorganicchemistry.com

The following table summarizes these substitution approaches:

| Approach | Reagent Type | General Reaction |

| Organometallic | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | (CH₂=CH)₃SiOSi(CH=CH₂)₃ + R-M → R-(CH₂=CH)₂SiOSi(CH=CH₂)₃ + (CH₂=CH)-M |

| Halogenation | Halogens (X₂) | (CH₂=CH)₃SiOSi(CH=CH₂)₃ + X₂ → X-(CH₂=CH)₂SiOSi(CH=CH₂)₃ + (CH₂=CH)-X |

Note: The table provides a generalized representation. The actual reaction stoichiometry and products may vary based on specific reagents and conditions.

Replacement of Vinyl Functionalities with Other Chemical Moieties

Fundamental Research into this compound Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Research in this area often involves kinetic studies, the identification of intermediates, and the use of isotopic labeling. ebsco.comdbatu.ac.in

Kinetic studies are essential for determining the rate of a chemical reaction and providing insights into its mechanism. ebsco.com By monitoring the concentration of reactants and products over time, researchers can determine the reaction order and the rate constant. libretexts.orgaidic.it For reactions involving this compound, such as polymerization or substitution, techniques like spectroscopy (e.g., NMR, IR) and chromatography can be used to track the reaction progress. ebsco.com

Several techniques can be used to study reaction intermediates:

Spectroscopic Detection: Techniques like NMR, ESR (for radical intermediates), and fast time-resolved spectroscopy can be used to directly observe and characterize intermediates. dbatu.ac.inreddit.com

Isolation: In some cases, if an intermediate is stable enough, it can be isolated by stopping the reaction at an early stage or by using very mild reaction conditions. dbatu.ac.in

Trapping: A common strategy is to introduce a "trapping" agent that reacts specifically with the intermediate to form a more stable, detectable product. dbatu.ac.inresearchgate.net For example, in reactions involving radical intermediates, spin traps can be used to form stable nitroxide radicals that can be detected by EPR spectroscopy. researchgate.net Similarly, reactive intermediates like benzynes can be trapped by dienes in a Diels-Alder reaction. nih.gov

The study of intermediates in this compound reactions, such as polymerization, can help elucidate the nature of the propagating species (e.g., radical, cationic, or anionic).

Isotopic Labeling: Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing detailed information about the reaction mechanism. dbatu.ac.innumberanalytics.com This involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C). researchgate.net The position of the isotopic label in the product molecules can then be determined using techniques like mass spectrometry or NMR spectroscopy. dbatu.ac.inresearchgate.net

For instance, in studying the reactions of this compound, one could use ¹³C-labeled vinyl groups to track how these groups are incorporated into a polymer chain or are substituted. This can help to distinguish between different possible mechanistic pathways. numberanalytics.comresearchgate.netrsc.org Isotopic labeling is particularly useful for elucidating rearrangement reactions and determining which bonds are broken and formed during a reaction. nih.gov

Stereochemical Probes: Stereochemistry provides another critical tool for investigating reaction mechanisms. dbatu.ac.in If a reaction can produce different stereoisomers, the stereochemical outcome (e.g., retention, inversion, or racemization of a stereocenter) can provide significant insight into the mechanism. dbatu.ac.in

To study the stereochemistry of reactions at the vinyl group of this compound, stereochemical probes can be employed. These are molecules with a specific, known stereochemistry that are subjected to the reaction conditions. researchgate.netrsc.org The stereochemistry of the product then reveals information about the mechanism. For example, the use of deuterium-labeled substrates can create stereocenters, allowing the stereochemical course of a reaction to be followed using techniques like NMR spectroscopy. polimi.itgrowkudos.com

The following table summarizes the application of these methods in mechanistic studies:

| Method | Principle | Information Gained |

| Isotopic Labeling | Replacing an atom with its isotope to trace its path. | Bond cleavage and formation, reaction pathways, rearrangements. numberanalytics.comresearchgate.net |

| Stereochemical Probes | Using molecules with defined stereochemistry to study the stereochemical outcome of a reaction. | Nature of transition states, whether a reaction proceeds with retention or inversion of configuration. dbatu.ac.inresearchgate.net |

Polymerization Research Utilizing Hexavinyldisiloxane

Hexavinyldisiloxane as a Monomer in Advanced Siloxane Polymer Synthesis

This compound (HVDSO) serves as a critical monomer and cross-linking agent in the synthesis of advanced siloxane polymers. Its six vinyl groups allow for the formation of dense, three-dimensional polymer networks. One notable application is its use as a starting material for producing siloxane polymers with trivinylsilyl end groups. acs.org These polymers are valuable components in specialized applications such as protective coatings and biocompatible cold-setting compositions for dental use. acs.org

The reactivity of its vinyl groups is central to its function, enabling polymerization through various mechanisms, including free-radical polymerization and hydrosilylation. acs.org For instance, HVDSO is used in the alkaline polymerization with cyclic siloxanes like octamethylcyclotetrasiloxane (D₄) to synthesize α,ω-di(trivinylsiloxy)polydimethylsiloxane (PDMS-v), a telechelic polymer with reactive vinyl groups at both ends of a flexible PDMS chain. Furthermore, HVDSO can be copolymerized with other vinyl-containing siloxane monomers, such as 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V₃D₃), to modify and enhance the properties of the resulting polymer films. acs.org This copolymerization strategy is often employed to increase deposition rates and tailor the mechanical and chemical properties of the final material. acs.org

Vapor-Phase Deposition Techniques for this compound Polymer Films

Vapor-phase deposition methods are solvent-free techniques ideal for fabricating high-purity, conformal polymer thin films. These methods are particularly advantageous for monomers like this compound, which polymerize into highly cross-linked, insoluble networks known as poly(this compound) (pHVDS). aip.org Such networks are intractable with conventional solution-based processing methods. unesp.brdergipark.org.tr The vapor-phase approach allows for the direct synthesis of these robust films on a substrate, preserving the integrity of delicate or complex topographies. aip.orgunesp.brdergipark.org.tr

Initiated Chemical Vapor Deposition (iCVD) is a key vapor-phase technique for polymerizing HVDSO. The process involves the gas-phase decomposition of an initiator molecule (e.g., a peroxide) by heated filaments, creating free radicals. aip.org These radicals then initiate polymerization of the HVDSO monomer, which has adsorbed onto a cooled substrate below. aip.org This surface-polymerization mechanism allows for the creation of ultrathin, conformal, and pinhole-free pHVDS films. researchgate.net The resulting films are highly cross-linked and insoluble, exhibiting excellent adhesion. acs.orgresearchgate.net The iCVD method has been successfully used to create pHVDS homopolymers and to copolymerize HVDSO with other monomers like V₃D₃ to enhance material properties. acs.orgscispace.com

The kinetics of the iCVD process for vinyl monomers are generally understood to follow the principles of free-radical polymerization. iyte.edu.tr The rate of polymerization is typically limited by the concentration of the monomer adsorbed on the substrate surface, a condition known as an adsorption-limited regime. acs.orgdergipark.org.tr This is characterized by a negative apparent activation energy, as a lower substrate temperature leads to higher monomer adsorption and thus a faster deposition rate. dergipark.org.tr

Table 1: Kinetic Parameters for iCVD of Siloxane Copolymers

| Polymer System | Key Monomer(s) | Reported Activation Energy (Ea) | Kinetic Regime |

|---|---|---|---|

| Poly(V₃D₃-co-HVDSO) | V₃D₃, HVDSO | -41.5 kJ/mol | Adsorption-Limited |

This table presents kinetic data for a copolymer system containing this compound and provides comparative data from another iCVD system to illustrate typical values.

The microstructure and chemical composition of iCVD-grown poly(this compound) films are directly controlled by several key deposition parameters. The interplay between these parameters dictates the final properties of the film, such as cross-link density, surface roughness, and chemical structure.

Substrate Temperature: This is one of the most critical parameters. In an adsorption-limited regime, lowering the substrate temperature increases the surface concentration of the HVDSO monomer, which generally leads to a higher deposition rate. researchgate.net However, excessively low temperatures can lead to monomer condensation, resulting in non-conformal or defective films. researchgate.net For cross-linking monomers, temperature can also influence the efficiency of the cross-linking reactions, thereby affecting the polymer network's density and mechanical properties. researchgate.net

Monomer and Initiator Flow Rates: The ratio of initiator to monomer (I/M) flow rates is crucial. While a sufficient supply of initiator radicals is needed to start the polymerization, experimental evidence for cross-linking monomers like HVDSO suggests that excessively high initiator concentrations can lead to a reduced deposition rate. researchgate.net This phenomenon is attributed to the formation of low molecular weight oligomers that are volatile and desorb from the surface before being incorporated into the film, or to a higher rate of primary radical recombination. researchgate.net

Chamber Pressure: The partial pressure of the monomer influences its surface concentration. A higher monomer partial pressure generally increases the deposition rate, up to a certain point. sci-hub.box This allows for precise control over film thickness and growth kinetics. svc.org

Table 2: General Influence of iCVD Deposition Parameters

| Parameter | Effect on Deposition Rate | Effect on Microstructure/Composition |

|---|---|---|

| ↓ Substrate Temperature | ↑ (Typically) | ↑ Monomer adsorption; can affect cross-linking efficiency. |

| ↑ Monomer Flow Rate | ↑ | ↑ Surface concentration of monomer. |

| ↑ Initiator Flow Rate | ↑ then ↓ (for cross-linkers) | Affects initiation efficiency and can lead to volatile oligomers at high concentrations. |

| ↑ Chamber Pressure | ↑ | Can affect conformality and lead to condensation if too high. |

This table summarizes the general trends observed for deposition parameters in iCVD processes.

Plasma Enhanced Chemical Vapor Deposition (PECVD) is another low-temperature, vapor-phase technique used to deposit organosilicon films from precursors like HVDSO. researchgate.net Unlike iCVD, which uses thermal energy to create initiator radicals, PECVD utilizes an energetic plasma to fragment the precursor molecules into reactive species. muni.czmit.edu These fragments then deposit and react on the substrate to form a film.

The use of plasma allows the deposition to occur at or near room temperature, making it suitable for temperature-sensitive substrates. mit.edu For organosilicon precursors, the properties of the resulting film can be precisely tuned from being more organic and polymer-like to more inorganic and silica-like (SiOₓ). svc.orgmuni.cz This control is achieved by adjusting PECVD parameters such as the discharge power and the flow rate of reactive gases (e.g., oxygen or nitrogen) mixed with the HVDSO vapor. svc.org The ion bombardment inherent in the PECVD process can also help to create denser films. unesp.br

To create advanced materials with combined properties, hybrid methodologies that integrate different CVD techniques have been developed. A notable example involves the sequential, single-chamber deposition of multilayer films using HVDSO as the precursor for both iCVD and PECVD processes. researchgate.netcapes.gov.br

In this hybrid approach, an initial layer of carbon-rich, highly cross-linked, and adherent polymer is deposited via iCVD. researchgate.net This layer serves to planarize the substrate and acts as an ideal primer surface. Subsequently, in the same vacuum chamber, a denser, carbon-depleted, silica-like layer is deposited on top using PECVD. researchgate.net The plasma treatment during the second step can create a graded interphase between the two layers, enhancing adhesion of the entire multilayer stack. researchgate.net This method allows for the fabrication of organic/inorganic multilayer barrier structures with distinct layers, leveraging the advantages of both deposition techniques from a single precursor molecule. researchgate.net

Kinetic Studies of iCVD Polymerization Rates and Activation Energies

Plasma Enhanced Chemical Vapor Deposition (PECVD) of Organosilicon Films

Investigation of Crosslinking Phenomena in this compound Polymerization

The polymerization of this compound, a monomer featuring six reactive vinyl groups, inherently involves significant crosslinking, leading to the formation of a robust three-dimensional polymer network. Understanding and controlling these crosslinking phenomena are critical for tailoring the final properties of the material.

Elucidation of Crosslink Network Formation Mechanisms

The formation of a crosslinked network from this compound typically proceeds via free-radical polymerization. The mechanism is complex, involving several competing reactions that dictate the final network architecture. rsc.org When a radical initiator, such as Azobisisobutyronitrile (AIBN), is used, the process begins with the generation of free radicals which then attack the vinyl groups of the this compound monomers. rsc.org

The subsequent propagation steps involve several key pathways:

Intermolecular Crosslinking: A growing polymer chain with a radical end can react with a vinyl group on a separate monomer or another polymer chain. This "vinyl-to-vinyl" reaction is the primary mechanism for building the three-dimensional network, linking different polymer chains together. rsc.org

Intramolecular Polymerization: A radical on a polymer chain can also react with another vinyl group on the same monomer unit from which it originated. This leads to the formation of cyclic structures within the polymer backbone. rsc.org Excessive intramolecular reaction, or cyclization, can inhibit the formation of a fully developed network structure, especially at low initiator concentrations. rsc.orgcas.cz

Chain Scission and Transfer: Like in many radical polymerizations, chain scission and transfer reactions can also occur, which may compete with the crosslinking process and affect the final network density and mechanical properties. researchgate.net

The balance between these reactions is influenced by factors such as initiator concentration and temperature. Higher initiator concentrations tend to favor intermolecular crosslinking over intramolecular reactions, leading to a more rapid decrease in curing time and the formation of a denser network. rsc.org The resulting structure is a chemically crosslinked thermoset polymer, where strong covalent bonds create an interconnected three-dimensional architecture. specialchem.comrsdjournal.org

Methodologies for Quantifying Crosslinking Reactivity

To analyze and quantify the kinetics and extent of the crosslinking reaction in this compound polymerization, several analytical techniques are employed. These methods provide real-time or post-cure data on the chemical and physical changes occurring in the material.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. torontech.com Since crosslinking is typically an exothermic process, DSC can monitor the heat released during the curing reaction. eag.comazom.com

Principle: A sample of the this compound formulation (with initiator) is heated at a controlled rate in the DSC instrument. The instrument records the difference in heat flow required to maintain the sample and an inert reference at the same temperature. azom.com An exothermic peak on the DSC curve indicates the temperature range over which the crosslinking reaction occurs.

Quantification: The total area under the exothermic peak is directly proportional to the total enthalpy of the curing reaction (ΔH). By analyzing a partially cured sample, the residual heat of reaction can be measured, and the degree of cure can be calculated as the ratio of the heat evolved to the total reaction enthalpy of an uncured sample. azom.comnetzsch.com DSC can also identify the glass transition temperature (Tg) of the polymer, which typically increases with higher crosslinking density due to restricted chain mobility. researchgate.netcerealsgrains.org

Below is a representative table illustrating the type of data obtained from DSC analysis of crosslinked networks with varying compositions.

| Crosslinker Density | Glass Transition Temperature (Tg) | Curing Peak Temperature (Tpeak) | Enthalpy of Cure (ΔH) |

|---|---|---|---|

| Low | -30 °C | 150 °C | 210 J/g |

| Medium | -28 °C | 145 °C | 250 J/g |

| High | -25 °C | 142 °C | 290 J/g |

Real-Time Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, making it ideal for monitoring chemical reactions in real-time. metrohm.commdpi.com It is particularly well-suited for studying the polymerization of vinyl-containing monomers like this compound because it can directly track the consumption of the carbon-carbon double bonds (C=C). mdpi.comsemi.ac.cn

Principle: A laser is directed at the sample, and the scattered light is collected. The change in frequency between the incident and scattered light corresponds to the vibrational modes of the molecules. mdpi.com During polymerization, the intensity of the Raman peak corresponding to the vinyl C=C stretching vibration decreases as the monomers are converted into the polymer network. mdpi.com

Quantification: The degree of conversion can be calculated by monitoring the change in the intensity of a reaction peak (e.g., the vinyl C=C bond) relative to an internal reference peak that remains constant throughout the reaction (e.g., a Si-O-Si or C-H bond). mdpi.com This allows for real-time tracking of the polymerization kinetics without interrupting the process. horiba.comhoriba.com

The following table lists typical Raman peaks used for monitoring the polymerization of vinylsiloxane compounds.

| Vibrational Mode | Raman Shift (cm-1) | Role in Monitoring |

|---|---|---|

| C=C Stretch (Vinyl Group) | ~1600-1640 | Reaction Peak (Decreases with polymerization) |

| Si-O-Si Stretch | ~500-600 | Reference Peak (Remains constant) |

| CH2 Scissoring | ~1410 | Reference Peak (Remains constant) |

Post-Polymerization Functionalization and Modification of this compound-Derived Polymers

Post-polymerization modification is a versatile strategy for introducing new functionalities to a pre-existing polymer. cmu.edunih.gov This approach allows for the creation of materials with tailored surface properties or reactive sites starting from a single, well-defined polymer backbone derived from this compound. nih.gov Polymers created from this compound may retain some unreacted vinyl groups, which serve as convenient handles for subsequent chemical transformations. google.com

Grafting of Amine Functional Groups

The introduction of amine groups onto the surface or within the bulk of a this compound-derived polymer can impart properties such as pH-responsiveness, hydrophilicity, and the ability to chelate metal ions or serve as a reactive site for further derivatization. rsc.org Several strategies can be employed for this purpose.

One effective method is to utilize the residual vinyl groups on the polymer network. Thiol-ene "click" chemistry, which involves the radical-mediated addition of a thiol to an alkene, is a highly efficient reaction for post-polymerization modification. wiley-vch.de In this approach, an amine-containing thiol compound can be grafted onto the polymer backbone, linking the amine functionality via a stable thioether bond. google.comgoogle.com

Another powerful technique involves the hydrolysis of a precursor polymer. rsc.org For example, a porous polymer monolith can be prepared and subsequently treated to convert functional groups into amines. This method can achieve an exceptionally high density of amine functionalization. rsc.org The process generally preserves the morphology and porosity of the original polymer structure. rsc.org Amine grafting can also be achieved through the reaction of aminosilanes with silanol groups that may be present on the polymer surface. nsf.gov

Integration of Quantum Dots and Other Nanomaterials into Polymer Matrices

Polymers derived from this compound can serve as excellent host matrices for the encapsulation of nanomaterials like quantum dots (QDs), creating advanced composites with unique optical and electronic properties. ndsuresearchfoundation.orgmdpi.com The primary challenge in creating these nanocomposites is to achieve a uniform dispersion of the nanomaterials within the polymer matrix and prevent aggregation, which can quench fluorescence and degrade performance. mdpi.comresearchgate.net

Two primary strategies are used for integrating QDs into polymer matrices:

| Integration Method | Description | Advantages | Challenges |

|---|---|---|---|

| Physical Mixing / Blending | Pre-synthesized QDs are physically mixed with the this compound monomer or a pre-formed polymer solution before the final curing step. researchgate.net | Simple and scalable process. researchgate.net | Prone to QD aggregation; potential for poor compatibility between QDs and the polymer matrix, leading to phase separation. mdpi.com |

| In Situ Synthesis | QD precursors are dissolved in the this compound monomer, and the QDs are synthesized directly within the matrix as the polymerization occurs. ndsuresearchfoundation.orgmdpi.com | Ensures homogeneous dispersion; enhances interaction and compatibility between QDs and the polymer, improving stability. mdpi.com | The chemical synthesis of QDs must be compatible with the polymerization conditions (e.g., temperature, initiator). |

The successful integration of QDs results in a composite material where the robust, flexible siloxane network encapsulates and protects the QDs from environmental factors like oxygen and moisture, thereby enhancing their photostability and operational lifetime. researchgate.net Such composites are promising for applications in displays, sensors, and solid-state lighting. ndsuresearchfoundation.orgmdpi.com

Advanced Materials Science Applications of Hexavinyldisiloxane-derived Polymers

Research on Flexible and Chemically Resistant Protective Coatings

Hexavinyldisiloxane is a key monomer in the synthesis of advanced polymer coatings that offer a combination of flexibility, chemical inertness, and durability. The resulting polysiloxane-based materials are valued for their ability to protect surfaces from harsh environmental and chemical conditions. reflecton.in The Si-O-Si backbone structure inherent to these polymers provides significant flexibility, which is crucial for applications on surfaces that undergo mechanical stress or thermal expansion. reflecton.in

Research into these coatings focuses on leveraging the properties of organosilicon compounds to create robust protective layers. pflaumer.com These polymers form a resilient barrier that can prevent corrosive elements, such as moisture and salts, from reaching the underlying substrate. reflecton.inproplate.com The versatility of HVDSO allows for its incorporation into various coating formulations, including those designed for automotive, aerospace, and industrial applications where resistance to chemical exposure and physical wear is paramount. reflecton.inpflaumer.com

A primary advantage of HVDSO-derived coatings is their exceptional environmental durability. The silicon-oxygen bonds in the polymer backbone are highly resistant to degradation from ultraviolet (UV) radiation and oxidation, two common causes of coating failure in outdoor applications. reflecton.in This intrinsic stability prevents the fading and breakdown of the material, ensuring long-term performance. reflecton.in

Studies have investigated the mechanisms by which these coatings protect against environmental factors. The dense, crosslinked network formed during the polymerization of HVDSO limits the penetration of water and other degrading agents. proplate.com Research has shown that organosilicon coatings can effectively shield substrates from moisture, oxidation, and chemical attack from pollutants like sulfur dioxide (SO₂). proplate.comfp-pigments.com The development of nanostructured and composite coatings further enhances these protective properties, improving resistance to corrosion and mechanical wear. numberanalytics.com

| Coating Property | Contributing Factor from HVDSO | Benefit |

| Flexibility | Low glass transition temperature (Tg) of the polysiloxane backbone. reflecton.in | Accommodates thermal and mechanical stress without cracking. reflecton.in |

| UV Resistance | High stability of Si-O bonds against UV radiation. reflecton.in | Prevents surface fading and polymer degradation. reflecton.in |

| Chemical Resistance | Highly crosslinked polymer network. | Provides a barrier against corrosive agents and solvents. proplate.com |

| Oxidation Resistance | Inherent stability of the siloxane structure. reflecton.in | Protects the substrate from oxidative damage. reflecton.in |

Engineering of High-Performance Barrier Films

The demand for high-performance barrier films is driven by industries such as flexible electronics and food packaging, where protecting sensitive components from atmospheric gases like water vapor and oxygen is critical. toppan.comm-petfilm.desspolyfilms.co HVDSO-derived polymers have emerged as a key material in the engineering of these advanced films due to their excellent barrier properties when deposited as thin films. capes.gov.br Research has demonstrated that thin films produced from HVDSO can act as highly effective barriers, significantly enhancing the longevity and reliability of the products they protect.

To meet the stringent requirements for applications like organic light-emitting diodes (OLEDs), single-layer barrier films are often insufficient. researchgate.net Consequently, research has focused on the design of multilayer barrier architectures. These structures typically consist of alternating layers of different materials, often an inorganic barrier layer and a more flexible organic polymer layer. researchgate.netufrgs.br

This compound is particularly well-suited for this approach. It can be used as a precursor to create both a flexible, carbon-rich organic polymer layer and, under different plasma conditions, a dense, inorganic silicon oxide (SiOx)-like barrier layer. capes.gov.brresearchgate.net In a multilayer design, the HVDSO-based polymer layer can act as a decoupling layer that smooths the substrate surface and isolates defects between the brittle, high-density SiOx layers, preventing them from propagating through the entire structure. capes.gov.brresearchgate.net This design philosophy solves the conflict between the need for flexibility to withstand stress and the high density required for superior barrier performance. researchgate.net

The primary measure of a barrier film's effectiveness is its Water Vapor Transmission Rate (WVTR). For flexible electronics, WVTR values below 10⁻⁶ g/m²/day are often required. researchgate.net Efficacy studies on HVDSO-based multilayer films have shown remarkable improvements in barrier performance.

| Barrier Structure | Substrate | Barrier Improvement Factor (BIF) | Reference |

| Single SiO₂ layer | PEN | ~80 | researchgate.net |

| Hexalayer (alternating iCVD/PECVD HVDSO) | Polymer | 100 (over single layer) | capes.gov.brresearchgate.net |

| Dual SiO₂ with Poly(V₃D₃) interlayer | PEN | 1000 | researchgate.net |

A significant advancement in the fabrication of these multilayer barriers is the development of single-chamber deposition processes. capes.gov.brresearchgate.net Traditionally, creating organic/inorganic multilayers required multiple deposition chambers, a complex and time-consuming process. researchgate.net A novel technique combines initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) within a single reactor. capes.gov.brcnr.it

Efficacy Studies on Water Vapor Permeation Barriers

Research and Development of Materials for Dental Restorative Applications

In the field of restorative dentistry, there is a continuous search for materials with improved mechanical properties, biocompatibility, and longevity. researchgate.netumich.edu HVDSO-based polymers are being investigated for these applications due to their durability and compatibility with biological tissues. The ability of HVDSO to be used in cold-setting compositions makes it a candidate for dental materials that need to be cured directly in the oral environment.

Research has highlighted that compositions incorporating HVDSO can exhibit superior mechanical strength compared to some traditional dental materials. Bioactive materials, which can interact with and promote the repair of dental tissues, are a major focus of modern dental research. sciencevolks.com The chemistry of HVDSO allows for its potential integration into novel composite and hybrid materials designed for dental restorations. These materials aim to provide more durable and long-lasting solutions, addressing common issues like material degradation and restoration failure. theprofesional.com While research is ongoing, the properties of HVDSO suggest it could play a role in the next generation of dental restorative products. wjoud.com

Investigations into Mechanical Strength and Performance of this compound-Based Compositions

Polymers derived from this compound are noted for their robust mechanical properties and chemical resistance, making them suitable for a variety of demanding applications. Research into compositions based on this compound has demonstrated their potential for creating materials with superior mechanical strength. These polymers are utilized in applications such as protective coatings and durable dental materials.

A significant area of investigation has been the enhancement of existing polymer systems. One notable study reported the use of an initiated chemical vapor deposition (iCVD) process to apply a highly cross-linked polymer, polythis compound (pHVDS), as an ultrathin coating on polyethylene (PE) separators used in lithium-ion batteries. acs.org This process yields a mechanically strong polymer film that is insoluble in most solvents. acs.org The application of the pHVDS coating substantially improves the thermal stability of the PE separator. acs.org For instance, after being subjected to a temperature of 140°C for 30 minutes, the pHVDS-coated PE separator exhibited only 12% areal shrinkage, a stark contrast to the 90% shrinkage observed in the uncoated, pristine separator. acs.org This enhanced dimensional stability under thermal stress is crucial for improving battery safety and performance. The mechanical properties of polymers are known to be influenced by factors such as molecular weight and cross-link density, where higher values often correlate with increased toughness and impact strength. nasa.gov

The following table summarizes the thermal stability performance of polyethylene separators with and without a polythis compound coating.

| Material | Test Condition | Areal Shrinkage (%) | Source |

|---|---|---|---|

| Pristine Polyethylene (PE) Separator | 140°C for 30 min | 90 | acs.org |

| Polythis compound (pHVDS)-Coated PE Separator | 140°C for 30 min | 12 | acs.org |

Exploration of Advanced Silicon-Containing Polymers for Emerging Technologies

This compound serves as a key monomer in the synthesis of advanced silicon-containing polymers for a range of emerging technologies. mdpi.com The versatility of silicon-based materials, which combine the properties of inorganic and organic components, makes them integral to technological progress. mdpi.commdpi.com Polymers derived from this compound are part of a broader class of organosilicon polymers that includes polysiloxanes, polysilanes, and polycarbosilanes, which are finding applications in numerous high-tech fields. mdpi.com

A prime example of its application in emerging technology is the development of advanced separators for lithium-ion batteries. acs.org The use of polythis compound coatings on battery separators not only improves mechanical and thermal properties but also enhances electrolyte wettability. acs.org This leads to increased electrolyte uptake and higher ionic conductivity, which in turn results in significantly improved rate performance of the battery. acs.org This approach is applicable to a wide array of porous polymeric separators that currently suffer from issues like thermal shrinkage and poor electrolyte wetting. acs.org

Furthermore, this compound is employed in the development of other advanced materials. It is used to create flexible and durable coatings that are resistant to environmental degradation. It has also been utilized in single-chamber deposition techniques to produce multilayer barrier films that inhibit water vapor permeation, thereby enhancing the performance and longevity of sensitive materials. The development of such silicon-containing polymers is a critical area of materials science, aiming to create new products with a unique combination of properties for advanced applications. mdpi.comwiley.com

Research into Electronic and Optical Material Applications of this compound Polymers

The unique properties of siloxane polymers make them valuable in electronic and optical applications. led-professional.com this compound, as a precursor to polysiloxanes, contributes to the development of materials used in the electronics industry. myskinrecipes.com Siloxane-based polymers are known for their excellent electrical insulating properties, which are crucial for protecting sensitive electronic components. scispace.com

Research into advanced electronic materials often focuses on developing novel materials for applications like high-density data storage, transistors, and sensors. nrel.govicn2.catmdpi.com The development of silicon-containing polymers, including those synthesized from this compound, is part of this broader effort to create materials with tailored electronic and optical characteristics for next-generation devices. mdpi.commdpi.com

The following table presents typical optical properties for advanced siloxane-based polymers used in optical applications.

| Material | Property | Value | Wavelength (nm) | Source |

|---|---|---|---|---|

| Advanced Siloxane LED Encapsulant (ILE-501) | Refractive Index | 1.62 | 633 | led-professional.com |

| Advanced Siloxane LED Encapsulant (ILE-501) | Refractive Index | 1.65 | 450 | led-professional.com |

| Sulfur-Containing Polymer (SBDDVE) | Refractive Index | >1.9 | Visible Range | nih.gov |

Spectroscopic and Advanced Characterization Methodologies for Hexavinyldisiloxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of hexavinyldisiloxane. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and environment of atoms within the molecule.

Silicon-29 (29Si) NMR for Silicon-Centered Bonding Environments

The chemical shift of the silicon nucleus in this compound is influenced by the surrounding vinyl and siloxane groups. In general, the ²⁹Si NMR chemical shifts for siloxanes are found in a range between approximately +50 and -200 ppm. pascal-man.com For comparison, the ²⁹Si NMR spectrum of a related compound, hexamethyldisiloxane, shows a distinct chemical shift that helps in characterizing the Si-O-Si linkage. spectrabase.com In derivatives of this compound, changes in the substituents on the silicon atom lead to predictable shifts in the ²⁹Si spectrum, which is invaluable for confirming the structure of these complex molecules. magritek.com It is important to note that ²⁹Si NMR spectra can sometimes exhibit a broad background signal from the glass NMR tube and the quartz components of the probe, typically around -110 ppm, which can be accounted for during spectral analysis. huji.ac.il

Table 1: Representative ²⁹Si NMR Chemical Shifts for Siloxane Building Blocks This table provides a general illustration of chemical shift ranges for different silicon environments in polysiloxanes and is not specific to this compound.

| Siloxane Unit | Nomenclature | General Chemical Shift Range (ppm) |

|---|---|---|

| End group (Monofunctional) | M | Chemical shifts are sensitive to substituents. For example, substituting a methyl group with a phenyl group (MPh) will alter the chemical shift. magritek.com |

| Linear unit (Difunctional) | D | |

| Branching unit (Trifunctional) | T |

Source: Adapted from Magritek magritek.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Organic Moiety Analysis

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic vinyl groups of this compound. ¹H NMR provides detailed information about the number, connectivity, and chemical environment of the protons, while ¹³C NMR offers direct insight into the carbon skeleton of the molecule. stackexchange.combhu.ac.in

In the ¹H NMR spectrum of a vinylsiloxane, the protons of the vinyl group (–CH=CH₂) typically appear as a complex multiplet in the range of 5.7 to 6.2 ppm. For the related compound 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, the vinyl protons show distinct signals with specific coupling constants (J(A,B)=14.9 Hz, J(A,C)=20.3 Hz, J(B,C)=4.0 Hz). chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with the carbons of the vinyl group appearing in the alkene region of the spectrum (typically 110-150 ppm). bhu.ac.inusp.br For 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, the vinyl carbons have been reported at specific chemical shifts. chemicalbook.com The combination of ¹H and ¹³C NMR data allows for a complete assignment of the organic portions of the molecule. researchgate.netmdpi.com It's worth noting that Tetramethylsilane (TMS) is the standard reference compound for both ¹H and ¹³C NMR, set at 0 ppm. savemyexams.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to this compound This table provides general chemical shift ranges and may not reflect the exact values for this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinyl (C=CH₂) | ~5.7 - 6.2 | ~130 - 140 |

| Si-CH₃ (for comparison) | ~0.1 | ~0 - 5 |

Sources: Gottlieb, H. E., et al. (1997), Fulmer, G. R., et al. (2010) carlroth.compitt.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignment

For more complex derivatives of this compound or for resolving ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. springernature.com These methods provide correlation maps between different nuclei, revealing their connectivity.

Correlation Spectroscopy (COSY) is a homonuclear technique that maps the coupling relationships between protons (¹H-¹H). libretexts.org It is instrumental in identifying which protons are spin-coupled, typically through two or three bonds, which helps to piece together the structure of the vinyl groups and any other organic substituents. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly to the carbons they are attached to (¹H-¹³C). This is extremely useful for unambiguously assigning the carbon signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. nih.govresearchgate.net For organosilicon compounds, a variation called ¹H-²⁹Si HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and silicon atoms, which is particularly valuable for assigning the complex structures of silsesquioxanes and confirming ²⁹Si assignments. nih.gov These 2D NMR techniques provide a powerful means to fully elucidate the intricate molecular architecture of this compound and its derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared (IR) and Raman)

Identification of Functional Groups and Molecular Structure

The vinyl groups also give rise to characteristic bands. The C=C stretching vibration is observable in both IR and Raman spectra, though it is often stronger in the Raman spectrum due to the change in polarizability of the bond. edinst.comphotothermal.com Other important vibrations include the Si-C stretching and the various C-H stretching and bending modes of the vinyl group. For instance, in related silsesquioxane materials, Si-CH₃ deformations are seen around 1250-1275 cm⁻¹, and C-H stretching occurs near 2980 cm⁻¹. horiba.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of a bond, making them highly complementary. photothermal.comresearchgate.net

Table 3: Key Vibrational Frequencies for this compound and Related Siloxanes This table presents typical frequency ranges for the indicated functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Si-O-Si Asymmetric Stretch | 1000 - 1140 horiba.comresearchgate.net | IR |

| Si-O-Si Symmetric Stretch/Bending | 400 - 600 nsf.gov | Raman/IR |

| C=C Stretch (vinyl) | ~1600 | Raman/IR |

| =C-H Stretch (vinyl) | ~3050 - 3080 | IR/Raman |

| Si-Vinyl Stretch | ~880 - 750 horiba.com | IR |

Real-Time Monitoring of Polymerization and Crosslinking Processes

Both IR and Raman spectroscopy are powerful techniques for the real-time monitoring of chemical reactions involving this compound, such as polymerization and crosslinking. horiba.comprocess-instruments-inc.com These methods allow researchers to follow the progress of a reaction by tracking the disappearance of reactant functional groups and the appearance of new bands corresponding to the product. mdpi.comsemi.ac.cn

For example, in hydrosilylation reactions, a common method for crosslinking vinylsiloxanes, the consumption of the Si-H bond (from a hydrosiloxane crosslinker) can be monitored by the decrease in the intensity of its characteristic stretching band around 2160 cm⁻¹ in the IR spectrum. researchgate.netresearchgate.net Simultaneously, the disappearance of the vinyl C=C bond can be followed.

Raman spectroscopy is particularly well-suited for monitoring polymerization in real-time. horiba.comhoriba.com Its ability to be used with fiber-optic probes allows for in-situ measurements within a reaction vessel. semi.ac.cn The technique is highly sensitive to changes in C=C bonds during polymerization, providing valuable kinetic data and insights into the reaction mechanism. horiba.commdpi.com This real-time analysis is crucial for optimizing reaction conditions and ensuring the desired properties of the final polymeric material. process-instruments-inc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.comkhanacademy.orgwikipedia.org For molecules containing π-bonds, such as the vinyl groups in this compound, the most significant electronic transitions observed are typically π→π* transitions. uzh.ch

Analysis of π→π Transitions in Vinyl Moieties*

The vinyl groups (-CH=CH₂) in this compound contain a carbon-carbon double bond, which consists of one sigma (σ) bond and one pi (π) bond. The electrons in the π bond can be excited to a higher energy antibonding π* orbital by absorbing UV radiation. uzh.ch This is known as a π→π* transition.

In isolated, non-conjugated double bonds, the π→π* transition typically occurs in the vacuum UV region, at wavelengths below 200 nm. For example, ethylene exhibits a π→π* transition at approximately 171 nm in a hexane solvent. uomustansiriyah.edu.iq The six vinyl groups in this compound are not conjugated with each other, as they are separated by the silicon-oxygen-silicon (Si-O-Si) backbone. Therefore, it is expected that the π→π* transitions for this compound would also occur at a wavelength below 200 nm.

The intensity of this absorption, dictated by the molar extinction coefficient (ε), is generally high for π→π* transitions, making them readily detectable. uomustansiriyah.edu.iq The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent used for the analysis due to interactions between the solvent and the molecule's electronic states. wikipedia.orguomustansiriyah.edu.iq Non-polar solvents like hexane are often used to minimize these effects. uomustansiriyah.edu.iq

Mass Spectrometry (MS) and Elemental Analysis (EA)

Mass spectrometry and elemental analysis are fundamental techniques for the characterization of chemical compounds, providing information about molecular weight and elemental composition, respectively. lookchem.comdataapex.comeltra.com

Molecular Weight Determination and Compositional Verification

The molecular formula for this compound is C₁₂H₁₈OSi₂. Based on this formula, the calculated molecular weight is approximately 234.44 g/mol .

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uab.edu This allows for the determination of the molecular weight of the parent molecule and can also provide structural information through the analysis of fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) or electron impact (EI) mass spectrometry could be employed. lookchem.comnist.gov The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule. Fragmentation would likely involve the loss of vinyl groups or cleavage of the Si-O-Si bond.

Elemental Analysis (EA) determines the mass fractions of elements (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) within a sample. dataapex.comeltra.com The results are used to calculate the empirical formula of the compound. For this compound (C₁₂H₁₈OSi₂), the theoretical elemental composition can be calculated and compared with experimental data to confirm the purity and identity of the synthesized compound.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 61.47 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 7.74 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.82 |

| Silicon (Si) | 28.085 | 2 | 56.170 | 23.96 |

| Total | 234.445 | 100.00 |

Experimental data from techniques like Gel Permeation Chromatography (GPC) can also be used to determine the molecular weight distribution of polymers derived from this compound. shimadzu.bepslc.ws

X-ray Based Characterization Techniques

X-ray based techniques are instrumental in analyzing the elemental composition of surfaces and the crystalline structure of materials. malvernpanalytical.comwikipedia.orgunimi.it

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.comcea.fr The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. malvernpanalytical.com

For this compound or materials functionalized with it, XPS can confirm the presence of silicon, carbon, and oxygen on the surface. High-resolution spectra of the Si 2p, C 1s, and O 1s regions can provide detailed information about the chemical bonding.

Si 2p: The binding energy for silicon in a siloxane (Si-O-Si) environment is typically observed around 102-103 eV. scirp.org In materials where this compound is incorporated, the presence of Si-C bonds from the vinyl groups would be indicated by a peak at a lower binding energy, around 101.5 eV. mdpi.com

C 1s: The C 1s spectrum would show components corresponding to C-Si and C=C/C-H bonds. The main peak for C-C/C-H is typically found around 284.6-284.8 eV. scirp.orgmdpi.com

O 1s: The O 1s peak corresponding to the Si-O-Si linkage would be expected.

Studies on silicone-based materials have effectively used XPS to confirm the presence of vinyl groups and to analyze the surface chemistry after modification or aging. scirp.orgmdpi.comnih.gov For example, in the analysis of vinyl functionalized silica particles, an increased intensity of the C 1s peak at 284.8 eV and a new Si 2p peak at 101.5 eV confirmed the successful grafting of Si-CH=CH₂ groups. mdpi.com

| Element/Orbital | Chemical Bond | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | Si-O-Si | ~102.6 - 103.0 | scirp.orgmdpi.com |

| Si 2p | Si-C | ~101.5 - 101.6 | scirp.orgmdpi.com |

| C 1s | C-C / C-H / C=C | ~284.6 - 284.8 | scirp.orgmdpi.com |

| O 1s | Si-O-Si | ~532 - 533 | nih.gov |

X-ray Diffraction (XRD) for Crystalline Phase Analysis